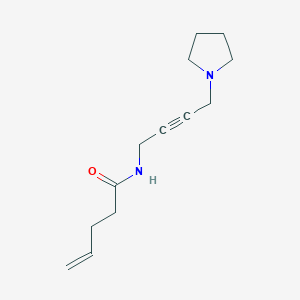

N-(4-(吡咯啉-1-基)丁-2-炔-1-基)戊-4-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

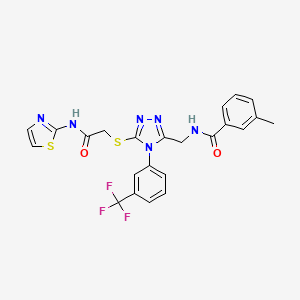

The compound N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide is a chemical entity that can be categorized within the family of beta-enaminones. These compounds are known for their utility as intermediates in the synthesis of various heterocyclic compounds, such as pyrroles and pyridines, which are significant in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related compounds, such as N-propargylic beta-enaminones, involves the use of DMSO as a solvent and Cs2CO3 as a base to cyclize these intermediates into pyrroles with good to high yields. Alternatively, the use of CuBr in the absence of bases leads to the selective formation of pyridines . This suggests that the synthesis of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide could potentially follow similar pathways, with the choice of conditions dictating the formation of either pyrroles or pyridines.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide can be characterized using various spectroscopic techniques such as 13C NMR, 1H NMR, FT-IR, and MS, as well as by single crystal X-ray structural analysis . The packing of molecules in the solid state is often dominated by hydrogen bonds, and the optimized structure can be computed via DFT, which should be consistent with the experimental data .

Chemical Reactions Analysis

The reactivity of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide would likely be influenced by the presence of the enamide moiety, which can participate in various chemical reactions. For instance, NH4I-triggered formal [4 + 2] annulation with \u03b1,\u03b2-unsaturated ketoxime acetates can be used to construct polysubstituted pyridines . This indicates that the enamide group in the compound could be reactive towards nucleophilic addition or cycloaddition reactions, leading to the formation of complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide can be inferred from studies on similar compounds. Ultrasonic studies on solutions of related N-phenyl-3-(pyridin-4-yl) prop-2-enamide in ethanol have revealed insights into molecular interactions and solvent effects . Parameters such as adiabatic compressibility, intermolecular free length, and internal pressure provide information about the nature of solute-solvent and solvent-solvent interactions, which are crucial for understanding the behavior of the compound in different environments .

科学研究应用

药物发现中的吡咯烷

由于在开发治疗人类疾病化合物方面发挥重要作用,吡咯烷衍生物在药物化学中得到广泛应用。吡咯烷环是一种五元氮杂环,因其sp^3杂化、对立体化学的贡献以及由于非平面性而增加的三维覆盖能力而受到重视,能够有效地探索药效团空间。Li Petri等人(2021年)的综述深入探讨了以吡咯烷环及其衍生物为特征的生物活性分子,在各种治疗领域的药物发现中的重要性。该研究强调了吡咯烷支架在合成具有生物活性化合物方面的多功能性,包括它们在合成具有选择性靶标活性的新化合物中的参与(Li Petri et al., 2021)。

合成途径和生物活性

与吡咯烷衍生物密切相关的烯胺酮和烯胺腈是合成各种杂环化合物(如吡啶、嘧啶和吡咯衍生物)的多功能构建块。Negri、Kascheres和Kascheres(2004年)的综述讨论了烯胺酮的合成多功能性及其在生成具有生物学意义的杂环化合物方面的应用,强调了环状β-烯胺酸酯作为天然产物合成和杂环化合物开发中间体的广泛兴趣。这突显了吡咯烷相关结构在药物化学中更广泛的化学空间和合成实用性(Negri, Kascheres, & Kascheres, 2004)。

手性亚砜胺在不对称合成中的应用

手性亚砜胺,如叔丁基亚砜胺,是对胺及其衍生物进行立体选择性合成的关键手性辅助试剂,为N-杂环化合物(包括吡咯烷)的不对称合成提供途径。Philip等人(2020年)关于叔丁基亚砜胺的研究展示了其在介导通过亚砜胺进行N-杂环化合物的不对称合成中的广泛应用,强调了这类方法在获取结构多样且具有治疗相关性的化合物中的关键作用(Philip et al., 2020)。

未来方向

属性

IUPAC Name |

N-(4-pyrrolidin-1-ylbut-2-ynyl)pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-2-3-8-13(16)14-9-4-5-10-15-11-6-7-12-15/h2H,1,3,6-12H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFOQWQPEULADH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC#CCN1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2500809.png)

![2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2500810.png)

![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2500818.png)

![6,7-Dimethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500821.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2500822.png)

![2-Amino-2-[3-(2-chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2500823.png)

![1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2500830.png)